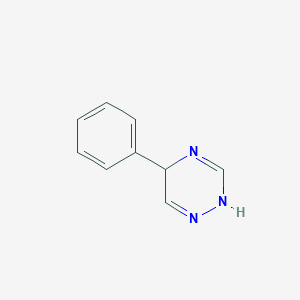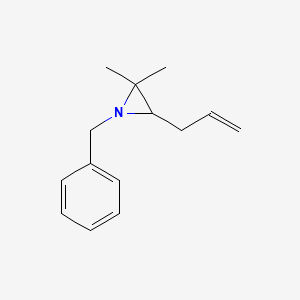![molecular formula C62H106 B14209634 1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] CAS No. 732276-65-2](/img/structure/B14209634.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is a complex organic compound characterized by its unique structure, which includes an ethyne (acetylene) linkage between two benzene rings, each substituted with long alkyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethyne Linkage: This can be achieved through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Alkyl Chains: The benzene rings are then substituted with decyltetradecyl groups through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation can be achieved with fuming sulfuric acid.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] exerts its effects is largely dependent on its structural features:
Molecular Targets: The ethyne linkage and benzene rings can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in electron transfer processes, making it useful in electronic applications. Its long alkyl chains allow for interactions with lipid bilayers, influencing membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-(2-octyldodecyl)benzene]: Similar structure but with shorter alkyl chains.
1,1’-(Ethyne-1,2-diyl)bis[4-(2-hexadecyl)benzene]: Similar structure but with longer alkyl chains.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is unique due to its specific alkyl chain length, which provides a balance between solubility and hydrophobic interactions. This makes it particularly suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
732276-65-2 |
|---|---|
分子式 |
C62H106 |
分子量 |
851.5 g/mol |
IUPAC 名称 |
1-(2-decyltetradecyl)-4-[2-[4-(2-decyltetradecyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C62H106/c1-5-9-13-17-21-25-27-31-35-39-43-59(41-37-33-29-23-19-15-11-7-3)55-61-51-47-57(48-52-61)45-46-58-49-53-62(54-50-58)56-60(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-54,59-60H,5-44,55-56H2,1-4H3 |
InChI 键 |
XYYUIGVJGIQWPT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(CCCCCCCCCC)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)


![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
